

A Technical Guide to Z-D-Phg-OH for Peptide Synthesis

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Compound of Interest

Compound Name: Z-D-Phg-OH

Cat. No.: B554488

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of N-Carbobenzyloxy-D-phenylglycine (**Z-D-Phg-OH**), a critical building block in synthetic peptide chemistry. It covers commercial sourcing, key technical data, and a detailed protocol for its application in forming peptide bonds.

Workflow for Procurement and Application

The process of selecting and utilizing a chemical reagent like **Z-D-Phg-OH** for research and development involves a structured approach, from initial sourcing to final application. The following diagram outlines a typical workflow for a researcher.

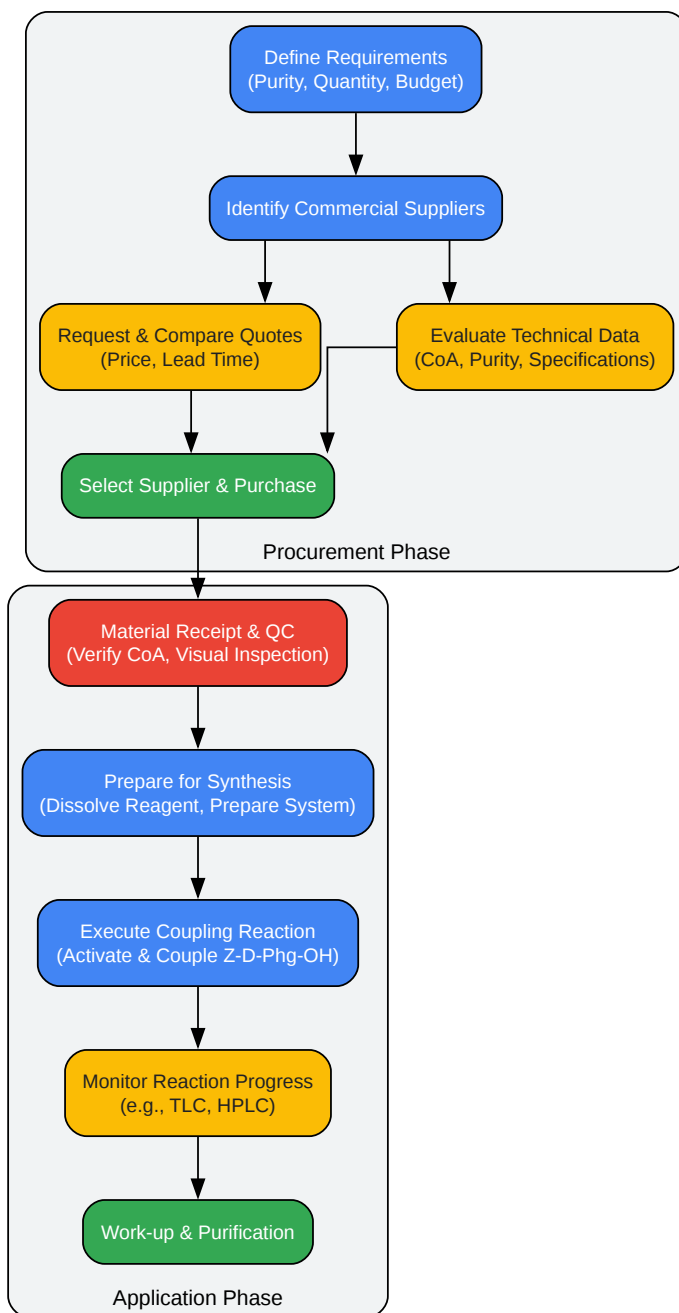


Diagram 1: Workflow for Reagent Procurement and Use

[Click to download full resolution via product page](#)Caption: General workflow for incorporating **Z-D-Phg-OH** in peptide synthesis.

Commercial Supplier Data

Z-D-Phg-OH is available from a range of chemical suppliers. The quality and purity of the reagent are critical for successful peptide synthesis. Below is a summary of technical data from several prominent suppliers. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate information.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity Specification	Physical Form
Sigma-Aldrich	17609-52-8[1][2]	C ₁₆ H ₁₅ NO ₄ [1][2]	285.29[1][2]	≥99.0% (HPLC)[1][2]	Powder[1][2]
ChemScene	17609-52-8[3]	C ₁₆ H ₁₅ NO ₄ [3]	285.29[3]	≥97%[3]	Not Specified
Santa Cruz Biotech	17609-52-8[4]	C ₁₆ H ₁₅ NO ₄ [4]	285.29[4]	Not Specified	Not Specified
MedChemExpress	17609-52-8[5]	C ₁₆ H ₁₅ NO ₄	285.29	Not Specified	Not Specified
Carbolution	17609-52-8	C ₁₆ H ₁₅ NO ₄	285.29	98%	Not Specified
ChemicalBook	17609-52-8[6]	C ₁₆ H ₁₅ NO ₄	285.29	99%[6]	White Crystalline Powder[6]

Experimental Protocol: Solution-Phase Peptide Coupling

The following is a generalized, representative protocol for coupling **Z-D-Phg-OH** to an amino acid ester or a peptide with a free N-terminal amine in a solution-phase synthesis. This method utilizes a carbodiimide activating agent with an additive to minimize racemization.[1][7]

I. Materials and Reagents

- **Z-D-Phg-OH** (1 equivalent)

- Amino acid ester hydrochloride or peptide with a free N-terminus (e.g., H-Gly-OMe·HCl, 1 equivalent)
- Coupling Reagent: N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) (1.1 - 1.2 equivalents)
- Racemization Suppressant: 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)[4]
- Base (for hydrochloride salts): N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA) (1 equivalent)
- Anhydrous Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
- Work-up Solutions: 1N HCl (aq), Saturated NaHCO₃ (aq), Brine
- Drying Agent: Anhydrous Na₂SO₄ or MgSO₄

II. Procedure

- Dissolution & Neutralization:
 - In a round-bottom flask, dissolve the amino acid ester hydrochloride (or peptide salt) in anhydrous DCM.
 - Cool the flask in an ice bath (0 °C).
 - Add the base (e.g., NMM, 1 equivalent) dropwise to neutralize the hydrochloride salt, forming the free amine. Stir for 10-15 minutes.
- Activation of **Z-D-Phg-OH**:
 - In a separate flask, dissolve **Z-D-Phg-OH** (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
 - Cool this solution in an ice bath.
 - Add the coupling reagent (e.g., DCC, 1.1 equivalents) to the **Z-D-Phg-OH** solution.

- Stir the mixture at 0 °C for 15-20 minutes to pre-activate the carboxylic acid. A white precipitate of dicyclohexylurea (DCU) will begin to form if DCC is used.
- Coupling Reaction:
 - Add the pre-activated **Z-D-Phg-OH** solution to the flask containing the free amine.
 - Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4-16 hours.
- Monitoring the Reaction:
 - Reaction progress can be monitored by Thin-Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting materials. The disappearance of the starting amine and the appearance of a new, higher-running spot indicates product formation.
- Work-up:
 - If DCC was used, filter the reaction mixture to remove the precipitated DCU byproduct. Rinse the filter cake with a small amount of DCM.
 - Transfer the filtrate to a separatory funnel.
 - Wash the organic layer sequentially with:
 - 1N HCl (to remove any unreacted base)
 - Saturated NaHCO₃ solution (to remove unreacted **Z-D-Phg-OH** and HOBT)
 - Brine (to remove residual water)
 - Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
- Isolation and Purification:
 - Filter off the drying agent.
 - Evaporate the solvent under reduced pressure to obtain the crude protected peptide.

- The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure, Z-protected peptide.

III. Deprotection of the Z-Group

The benzyloxycarbonyl (Z) group is stable to the basic and mildly acidic conditions of the work-up but can be removed when desired. The most common method for its cleavage is catalytic hydrogenation, using H₂ gas with a palladium-on-carbon (Pd/C) catalyst.[6] This yields the free amine, ready for the next coupling step.

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